molecular formula C9H9BO6 B2366036 5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid CAS No. 2377608-01-8

5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid

Cat. No.: B2366036
CAS No.: 2377608-01-8
M. Wt: 223.98
InChI Key: WKSAEGYUZIGPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid is a boronic acid derivative with the molecular formula C9H9BO6 and a molecular weight of 223.98 g/mol . This compound is characterized by the presence of a methoxycarbonyl group and a methylenedioxyphenyl ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid typically involves the reaction of appropriate phenylboronic acid derivatives with methoxycarbonyl and methylenedioxy groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the boronic acid group is replaced by other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid involves its interaction with specific molecular targets and pathways. The compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions .

Comparison with Similar Compounds

5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid can be compared with other similar boronic acid derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which enhances its reactivity and broadens its range of applications.

Properties

IUPAC Name

(6-methoxycarbonyl-1,3-benzodioxol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO6/c1-14-9(11)5-2-6(10(12)13)8-7(3-5)15-4-16-8/h2-3,12-13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSAEGYUZIGPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1OCO2)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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